molecular formula C14H20N4O B10826212 Iroxanadine CAS No. 934838-71-8

Iroxanadine

Cat. No.: B10826212
CAS No.: 934838-71-8
M. Wt: 260.33 g/mol
InChI Key: QWVRTSZDKPRPDF-UHFFFAOYSA-N
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Description

Iroxanadine, also known as BRX-235, is a novel small molecule synthesized by Biorex, Hungary. It acts as a cardioprotective agent and is investigated for its potential use in treating atherosclerosis and various vascular diseases. This compound induces phosphorylation of p38 SAPK, which plays a crucial role in endothelial cell homeostasis .

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for Iroxanadine are not explicitly documented. Typically, the production of such compounds involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, purification, and quality control to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

Iroxanadine undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The specific conditions, such as temperature, pressure, and solvent, depend on the desired reaction and the nature of the reagents used .

Major Products

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .

Scientific Research Applications

Iroxanadine has several scientific research applications, including:

    Chemistry: Used as a model compound to study various chemical reactions and mechanisms.

    Biology: Investigated for its effects on endothelial cells and its role in vascular diseases.

    Medicine: Explored for its cardioprotective properties and potential use in treating atherosclerosis and restenosis.

Mechanism of Action

Iroxanadine exerts its effects by inducing the phosphorylation of p38 SAPK, which is crucial for endothelial cell homeostasis. It also causes the translocation of calcium-dependent protein kinase C isoform to membranes. These actions help in maintaining endothelial cell function and protecting against vascular diseases .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Iroxanadine

This compound is unique due to its dual role as a p38 kinase and heat shock protein activator. This dual activity makes it a promising candidate for treating vascular diseases and protecting endothelial cells from ischemia/reperfusion stress .

Properties

IUPAC Name

5-(piperidin-1-ylmethyl)-3-pyridin-3-yl-5,6-dihydro-2H-1,2,4-oxadiazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4O/c1-2-7-18(8-3-1)10-13-11-19-17-14(16-13)12-5-4-6-15-9-12/h4-6,9,13H,1-3,7-8,10-11H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWVRTSZDKPRPDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2CONC(=N2)C3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40950313
Record name 5-[(Piperidin-1-yl)methyl]-3-(pyridin-3-yl)-5,6-dihydro-2H-1,2,4-oxadiazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40950313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

BRX-235 induces phosphorylation of p38 SAPK, which plays an important role in EC (endothelial cell) homeostasis.
Record name Iroxanadine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05444
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

276690-58-5, 934838-71-8, 203805-20-3
Record name Iroxanadine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0276690585
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Iroxanadine, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0934838718
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Iroxanadine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05444
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 5-[(Piperidin-1-yl)methyl]-3-(pyridin-3-yl)-5,6-dihydro-2H-1,2,4-oxadiazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40950313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name IROXANADINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6K69EJ1DL1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name IROXANADINE, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3JD92A4CWW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name IROXANADINE, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/934VN4WJM3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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